An In-depth Technical Guide to the Physicochemical Properties of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely an academic exercise but a critical determinant of its journey from a promising lead to a viable therapeutic agent. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy, safety, and formulation.[1][2][3][4][5] This guide provides a comprehensive technical overview of the core physicochemical properties of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, a sulfur-containing indole derivative. Given the prevalence of the indole scaffold in numerous biologically active compounds, a detailed examination of this analogue is of significant interest to medicinal chemists and drug development professionals.[6][7]
This document will delve into the structural attributes, and both experimentally determined and estimated physicochemical parameters of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid. Furthermore, it will provide detailed, field-proven methodologies for the experimental determination of key properties such as solubility, pKa, and lipophilicity (LogP), empowering researchers to conduct their own characterizations. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.
Molecular Profile of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid
The foundational step in characterizing any potential drug candidate is to establish its fundamental molecular and physical properties.
Chemical Structure:
Caption: Workflow for determining thermodynamic solubility.
Acidity Constant (pKa)
The pKa value reflects the ionization state of a molecule at a given pH. For 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, the carboxylic acid group and the indole N-H are the primary ionizable moieties. The pKa of the carboxylic acid will significantly influence its solubility and ability to interact with biological targets.
Table 3: Estimated pKa Values of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid
| Ionizable Group | Estimated pKa | Rationale |
| Carboxylic Acid (-COOH) | 4.0 - 5.0 | Based on the pKa of 6-methoxy-1H-indole-2-carboxylic acid (4.54) and general acidity of carboxylic acids. [2][8][9] |
| Indole N-H | ~17 | Based on the known pKa of the indole N-H, which is generally a very weak acid. [1][2] |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. [1][5][10][11][12] Principle: The pH of a solution of the compound is monitored as a standardized titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Instrument Calibration:
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Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
-
Sample Preparation:
-
Prepare a solution of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid of known concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
To maintain a constant ionic strength, a background electrolyte such as KCl is often added.
-
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Incrementally add a standardized solution of NaOH (for acidic compounds) or HCl (for basic compounds) using a precision burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve, where the inflection point is a maximum.
-
-
Co-solvent Correction (if applicable):
-
If a co-solvent was used, perform titrations at several co-solvent concentrations and extrapolate the results to 0% co-solvent to obtain the aqueous pKa.
-
Logical Flow of Potentiometric pKa Determination
Caption: Process for potentiometric pKa determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall ADME properties.
Table 4: Estimated LogP of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid
| Parameter | Estimated Value | Method |
| LogP | 2.5 - 3.5 | Analog comparison and computational prediction |
Estimation Rationale: The LogP is estimated based on the values of similar indole-2-carboxylic acid derivatives and the known contribution of a methylsulfanyl group to lipophilicity. For example, the calculated XLogP3 for 6-chloro-1H-indole-2-carboxylic acid is 2.9.
Experimental Protocol: LogP Determination by HPLC
While the shake-flask method is the traditional approach, HPLC-based methods offer higher throughput and are well-suited for drug discovery settings. [2][3][6][13][14] Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined.
Step-by-Step Methodology:
-
System Setup:
-
Use a reversed-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare a set of standard compounds with known LogP values that span the expected range of the test compound.
-
Inject each standard individually and record its retention time (t_R_).
-
Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (t_R_ - t₀) / t₀.
-
Plot log(k) versus the known LogP values to generate a calibration curve.
-
-
Sample Analysis:
-
Inject a solution of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid and record its retention time.
-
Calculate its capacity factor.
-
-
LogP Determination:
-
Using the equation of the line from the calibration curve, calculate the LogP of the test compound from its log(k) value.
-
HPLC-based LogP Determination Workflow
Caption: Workflow for HPLC-based LogP determination.
Synthesis and Characterization
A plausible synthetic route to 6-(methylsulfanyl)-1H-indole-2-carboxylic acid is via the Fischer indole synthesis, a robust and widely used method for the preparation of indole derivatives. [15][16][17][18] Proposed Synthetic Scheme:
-
Diazotization: 4-(Methylsulfanyl)aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form the corresponding diazonium salt.
-
Japp-Klingemann Reaction: The diazonium salt is then reacted with an active methylene compound, such as ethyl 2-methylacetoacetate, to form a hydrazone intermediate.
-
Fischer Indole Synthesis: The hydrazone is cyclized under acidic conditions (e.g., polyphosphoric acid or sulfuric acid in ethanol) to yield the ethyl ester of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid.
-
Hydrolysis: The resulting ester is hydrolyzed to the desired carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the substituents on the indole ring. The ¹H NMR spectrum would be expected to show characteristic signals for the indole protons, the methylsulfanyl group, and the carboxylic acid proton.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass. [7][19][20]* Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, and C-S stretching vibrations.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, confirming the empirical formula.
Conclusion
The physicochemical properties of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, while not extensively documented, can be reliably estimated based on its structural similarity to other 6-substituted indole-2-carboxylic acids. Its predicted low aqueous solubility, acidic nature due to the carboxylic acid moiety, and moderate lipophilicity suggest a compound that will require careful consideration during the drug development process, particularly in terms of formulation strategies to enhance bioavailability. The experimental protocols detailed in this guide provide a robust framework for researchers to determine these critical parameters with high accuracy, enabling a data-driven approach to lead optimization and candidate selection. A thorough understanding and experimental validation of these properties are indispensable for advancing this and similar indole derivatives through the drug discovery pipeline.
References
- Importance of Physicochemical Properties In Drug Discovery. (2015). Vertex AI Search.
- Moradi, S., & Gholibeikian, M. R. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. (2024). ChemBK.
- 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID
- 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. (2025). ChemicalBook.
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.).
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent.
- 6-(METHYLSULFANYL)-1H-INDOLE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025).
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Fischer Indole Synthesis. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.
- 6-(methylsulfanyl)-1H-indole-2-carboxylic acid. (n.d.). Sigma-Aldrich.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- 6-Chloro-1H-indole-2-carboxylic acid. (n.d.). PubChem.
- Indoles and Indole-Sulfur Compounds Analysis Service. (n.d.).
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.
- 6-(METHYLSULFANYL)-1H-INDOLE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.
- Mass spectrometry-based methods for the determination of sulfur and related metabolite concentr
- Mass spectrometry of simple indoles. (n.d.).
- Mass spectrometry of sulfur-containing compounds in organic and bioorganic fields. (1995). Wiley Online Library.
- Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts.
- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv
- Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. agilent.com [agilent.com]
- 7. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rroij.com [rroij.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acdlabs.com [acdlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
- 19. Indoles and Indole-Sulfur Compounds Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. pubs.acs.org [pubs.acs.org]
